2-Methylxanthen-9-one
Overview
Description
2-Methylxanthen-9-one is a synthetic compound belonging to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities The structure of this compound consists of a xanthone core with a methyl group attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylxanthen-9-one typically involves the reaction of ethyl [2-benzoyl-4-methylphenoxy] acetate with sodium hydroxide in the presence of ethanol as a solvent. The reaction mixture is refluxed for about 7-8 hours and then cooled to obtain the desired product . Another method involves the reaction of phenyl benzoates with p-cresol and benzoyl chloride in the presence of sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methylxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted xanthones depending on the reagents used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylxanthen-9-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the FtsZ protein in Staphylococcus aureus, inhibiting bacterial cell division . The compound’s effects are mediated through its ability to interfere with essential biological pathways, leading to antimicrobial and potentially anticancer activities.
Comparison with Similar Compounds
Xanthone: The parent compound of the xanthone family.
Mitoxantrone: A well-known anticancer drug structurally related to xanthones.
Pyranoxanthones: Naturally occurring compounds with higher biological activity compared to dihydropyrano xanthones.
Uniqueness: 2-Methylxanthen-9-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methylxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHSVIYYROIHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279048 | |
Record name | 2-Methylxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-45-1 | |
Record name | MLS002638181 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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